4-Bromo-6-(4-methoxybenzyl)pyrimidine 4-Bromo-6-(4-methoxybenzyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2090313-12-3
VCID: VC3207113
InChI: InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
SMILES: COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br
Molecular Formula: C12H11BrN2O
Molecular Weight: 279.13 g/mol

4-Bromo-6-(4-methoxybenzyl)pyrimidine

CAS No.: 2090313-12-3

Cat. No.: VC3207113

Molecular Formula: C12H11BrN2O

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(4-methoxybenzyl)pyrimidine - 2090313-12-3

Specification

CAS No. 2090313-12-3
Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
IUPAC Name 4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine
Standard InChI InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
Standard InChI Key XRQBEVNZZRAUMU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br
Canonical SMILES COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br

Introduction

Chemical Structure and Properties

4-Bromo-6-(4-methoxybenzyl)pyrimidine belongs to the class of heterocyclic compounds featuring a pyrimidine core. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating a six-membered aromatic heterocycle. The compound is characterized by two key substituents: a bromine atom at position 4 and a 4-methoxybenzyl group at position 6.

Basic Physical and Chemical Properties

Based on structural similarity to 4-Bromo-6-(2-methoxybenzyl)pyrimidine, we can estimate the following properties:

PropertyValueNotes
Molecular FormulaC₁₂H₁₁BrN₂OSimilar to its 2-methoxy isomer
Molecular Weight279.13 g/molIdentical to its 2-methoxy isomer
Physical StateSolidBased on similar pyrimidine derivatives
SolubilityLikely soluble in organic solventsCommon for brominated pyrimidines
StabilityStable at room temperatureTypical for pyrimidine derivatives

The compound features a relatively planar pyrimidine ring with a more flexible 4-methoxybenzyl substituent. The bromine atom at position 4 creates an electron-withdrawing effect that influences the electronic distribution in the pyrimidine ring, while the methoxy group on the benzyl substituent introduces electron-donating character.

Structural Comparison with Related Compounds

Several structurally related compounds provide insight into the properties of 4-Bromo-6-(4-methoxybenzyl)pyrimidine:

CompoundStructural DifferenceMolecular Weight
4-Bromo-6-(4-methoxybenzyl)pyrimidineTarget compound279.13 g/mol
4-Bromo-6-(2-methoxybenzyl)pyrimidineMethoxy at position 2 instead of 4279.13 g/mol
4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidineDirect phenyl connection instead of benzyl; additional fluorine283.1 g/mol

The position of the methoxy group on the benzyl ring likely influences the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and three-dimensional conformation.

StepReactionReagentsConditions
1Preparation of 4-methoxyphenylacetic acid methyl ester4-methoxyphenylacetic acid, methanol, acid catalystReflux, 5-6 h
2Formation of β-keto esterSodium methoxide, dimethyl carbonate70-80°C, 4-8 h, N₂ atmosphere
3Pyrimidine ring formationFormamidine hydrochloride20-30°C, 15-17 h
4BrominationAppropriate brominating agentControlled temperature
5Reduction of benzyl groupAppropriate reducing agentControlled conditions

This proposed route would require optimization and validation in a laboratory setting.

Biological Activities

Pyrimidine derivatives are known for their diverse biological activities. While specific data for 4-Bromo-6-(4-methoxybenzyl)pyrimidine is limited, the biological profiles of related compounds provide insights into its potential properties.

Anticancer Properties

Pyrimidine derivatives with structural similarities to the target compound have demonstrated significant anticancer activities:

"Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives with similar structures have demonstrated effective inhibition against non-small cell lung cancer (NSCLC), melanoma, and renal cancer models."

The bromination at position 4 and the presence of the methoxybenzyl group may contribute to these anticancer properties through various mechanisms, including enzyme inhibition and interaction with DNA.

Enzyme Inhibition Profile

The enzyme inhibition profile of similar compounds suggests potential mechanisms for biological activity:

Enzyme TargetInhibition ActivityStructural Features Contributing to Activity
Cyclin-dependent kinases (CDKs)Potential inhibitionPyrimidine core, bromine at position 4
Tyrosine kinasesPotential inhibitionMethoxybenzyl substituent
Cyclooxygenase (COX) enzymesPossible anti-inflammatory activityPyrimidine derivatives with similar substitution patterns

"This compound has also been studied for its role in inhibiting specific enzymes. For example, it has shown potential in inhibiting cyclin-dependent kinases (CDKs) and other tyrosine kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance its inhibitory potency against these targets."

Antimicrobial Activity

Pyrimidine derivatives have shown promising antimicrobial properties that may extend to 4-Bromo-6-(4-methoxybenzyl)pyrimidine:

"Pyrimidine derivatives have shown promising antimicrobial properties. Compounds similar to 4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine have been reported to exhibit significant activity against various bacterial strains."

The presence of the bromine substituent, in particular, may contribute to antimicrobial efficacy through mechanisms such as disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Structure-Activity Relationships

Understanding the relationship between the structural features of 4-Bromo-6-(4-methoxybenzyl)pyrimidine and its biological activities provides valuable insights for potential medicinal applications.

Key Structural Features and Their Functions

Structural FeaturePotential Functional Significance
Pyrimidine coreBase scaffold for biological recognition; facilitates binding to enzymes and receptors
Bromine at position 4Enhances binding affinity; increases lipophilicity; affects electronic distribution
4-Methoxybenzyl at position 6Provides hydrophobic interactions; methoxy group offers hydrogen bond acceptor properties

Comparative Structure-Activity Analysis

The position of the methoxy group on the benzyl substituent (4-position versus 2-position) likely influences the three-dimensional orientation of the molecule and its interaction with biological targets. This positional isomerism may result in different binding affinities and selectivity profiles compared to the 2-methoxy analog .

Similarly, the presence of a benzyl linker between the pyrimidine and the methoxyphenyl group (as in the target compound) versus a direct connection (as in 4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine) introduces additional conformational flexibility that may impact receptor binding and biological activity.

Applications and Future Directions

Research Opportunities

Several research directions could further elucidate the properties and applications of 4-Bromo-6-(4-methoxybenzyl)pyrimidine:

  • Comprehensive structure-activity relationship studies comparing various methoxybenzyl positional isomers

  • Target identification through proteomic and genomic approaches

  • Optimization of synthesis routes for scalable production

  • Development of derivatives with enhanced pharmacokinetic properties

Challenges and Considerations

The development of 4-Bromo-6-(4-methoxybenzyl)pyrimidine as a potential pharmaceutical agent would face several challenges:

  • Establishing a selective and efficient synthesis route

  • Determination of precise biological targets and mechanisms

  • Optimization of pharmacokinetic properties, including solubility and bioavailability

  • Assessment of toxicity and off-target effects

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